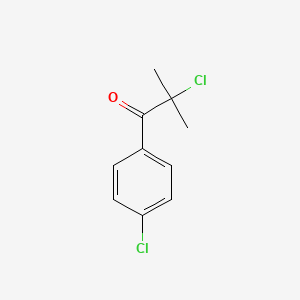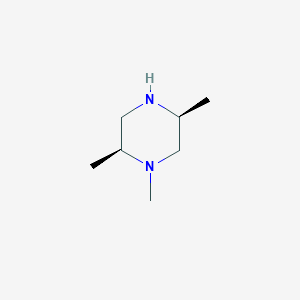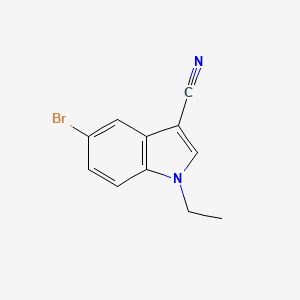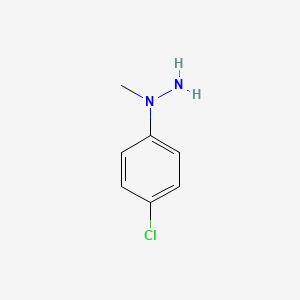
3-(Phenylthio)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylthio)cyclopentan-1-one, also known as this compound, is an organic compound with the molecular formula C11H12OS. This compound is characterized by a cyclopentanone ring substituted with a phenylthio group at the third position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Phenylthio)cyclopentan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with thiophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of cyclopentanone, 3-(phenylthio)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylthio)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
3-(Phenylthio)cyclopentan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of cyclopentanone, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The ketone group can undergo reduction or oxidation, leading to different functional groups that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
3-(Phenylthio)cyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone: A simpler analog without the phenylthio group, used as a solvent and intermediate in organic synthesis.
Cyclopentanone, 3-methyl-: A methyl-substituted analog with different reactivity and applications.
This compound: Unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
75717-34-9 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H12OS/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |
Clé InChI |
ZNDRUNFYLFHRGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)








![2-Isopropyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8769456.png)

